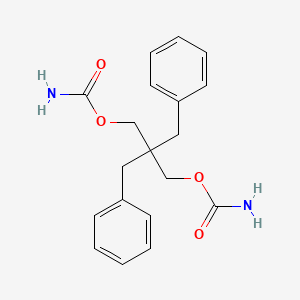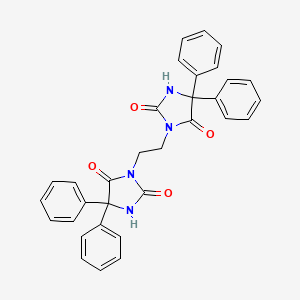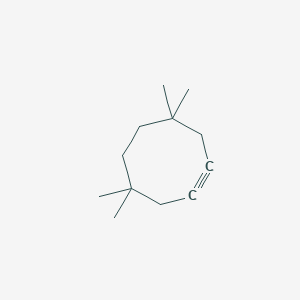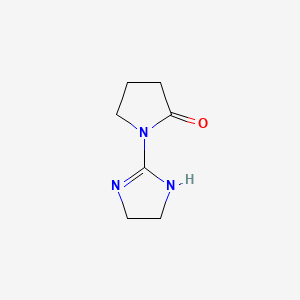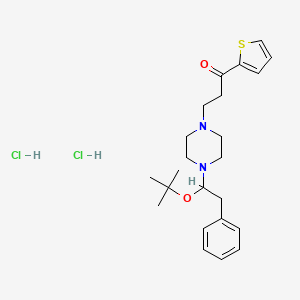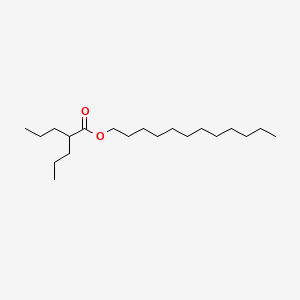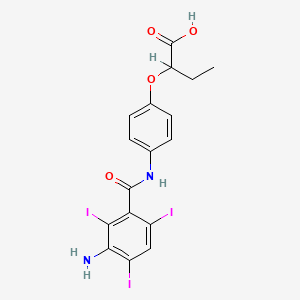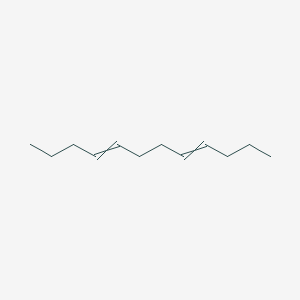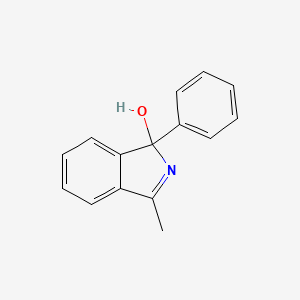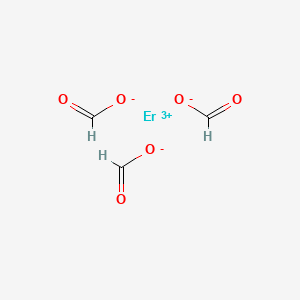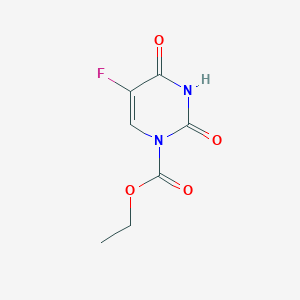
Ethyl 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent This compound is characterized by the presence of an ethoxycarbonyl group attached to the 5-fluorouracil structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxycarbonyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-Fluorouracil+Ethyl chloroformate→1-(Ethoxycarbonyl)-5-fluorouracil
Industrial Production Methods: Industrial production of 1-(ethoxycarbonyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxycarbonyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to fluorouracil.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(ethoxycarbonyl)-5-fluorouracil is similar to that of fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells. The ethoxycarbonyl group may enhance its pharmacokinetic properties, such as solubility and stability.
Comparaison Avec Des Composés Similaires
Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of fluorouracil.
Tegafur: Another prodrug of fluorouracil.
Uniqueness: 1-(Ethoxycarbonyl)-5-fluorouracil is unique due to the presence of the ethoxycarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially improve its therapeutic index and reduce side effects.
Conclusion
1-(Ethoxycarbonyl)-5-fluorouracil is a compound of significant interest in medicinal chemistry and scientific research
Propriétés
Numéro CAS |
21839-33-8 |
|---|---|
Formule moléculaire |
C7H7FN2O4 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
ethyl 5-fluoro-2,4-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)10-3-4(8)5(11)9-6(10)12/h3H,2H2,1H3,(H,9,11,12) |
Clé InChI |
XRHUFADXPHBXFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
